molecular formula C11H19IN2O B2431172 1-butyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole CAS No. 1856087-61-0

1-butyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole

Cat. No. B2431172
CAS RN: 1856087-61-0
M. Wt: 322.19
InChI Key: WYCRVQCXLXLVLK-UHFFFAOYSA-N
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Description

1-Butyl-4-iodo-5-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Scientific Research Applications

Synthesis and Structural Studies

  • Selective Synthesis Routes : A method for selectively synthesizing substituted 1-acyl-4-iodo-1H-pyrazoles is described, highlighting the transformation of dihydropyrazoles into 1-acyl-4-iodo-1H-pyrazoles under specific conditions (Waldo, Mehta, & Larock, 2008).
  • Chemical Shifts and NMR Data : Research presenting 13C NMR chemical shifts for derivatives of pyrazole, including various substituted groups, contributes to the understanding of this compound's properties (Cabildo, Claramunt, & Elguero, 1984).
  • Metalation and Regioselectivity : Investigation into the metalation of 1-(p-methoxybenzyl)pyrazole, demonstrating its transformation into 5-lithio species and implications for selective access to regioisomers (Ondi & Schlosser, 2006).

Synthesis of Derivatives and Intermediates

  • Novel Synthesis Approaches : Development of new synthesis routes for specific pyrazole derivatives, providing versatile intermediates for further chemical modifications (Bobko, Kaura, Evans, & Su, 2012).
  • Regioselective Synthesis Studies : Detailed studies on the regioselectivity in the synthesis of various 1H-pyrazoles, contributing to the understanding of structural formation and control (Ashton & Doss, 1993).

Applications in Advanced Technologies

  • Synthesis of Pharmacologically Active Compounds : Research on the synthesis of pyrazole derivatives, which are part of many pharmacologically active compounds, highlights their diverse applications including in medicinal chemistry (Samultsev, Rudyakova, & Levkovskaya, 2012).

Molecular Structure Analysis

  • Crystal Structure Analysis : Studies on the X-ray structure of pyrazole derivatives, emphasizing their tautomeric nature and intermolecular hydrogen bonding, provide insights into their molecular behavior (Wang, Kang, Zheng, & Wei, 2013).

properties

IUPAC Name

1-butyl-4-iodo-5-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19IN2O/c1-4-5-6-14-11(8-15-9(2)3)10(12)7-13-14/h7,9H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCRVQCXLXLVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)I)COC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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